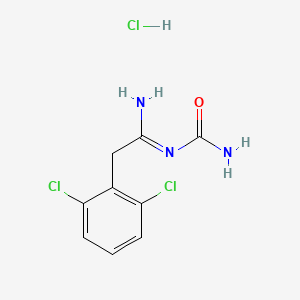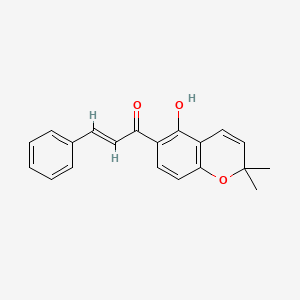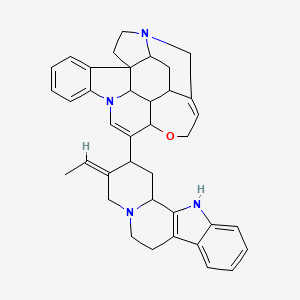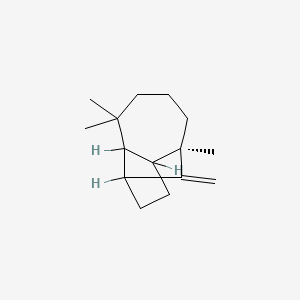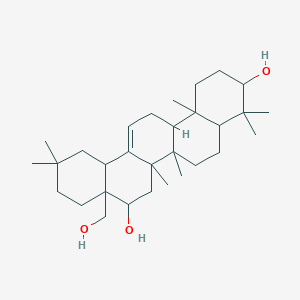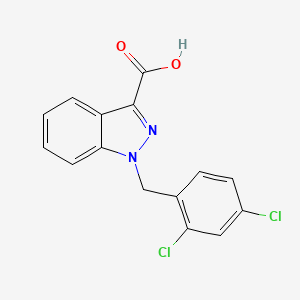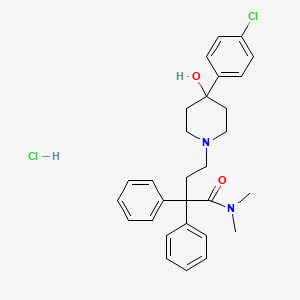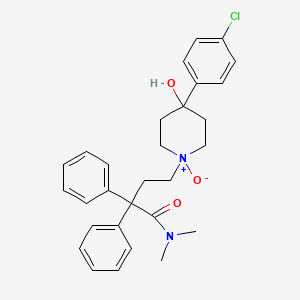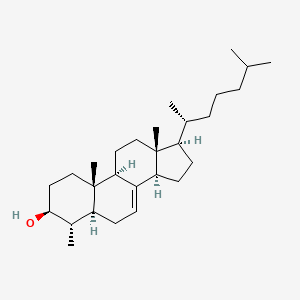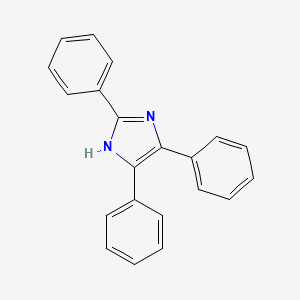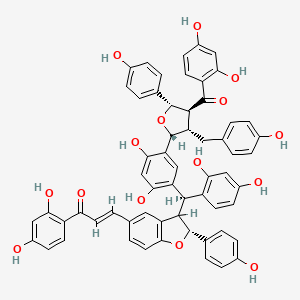
Lorediplon
Vue d'ensemble
Description
Lorediplon is a nonbenzodiazepine of the pyrazolopyrimidine family . It is currently under clinical evaluation as a treatment for insomnia . It selectively binds to the α1 subunit of the GABA A receptor .
Molecular Structure Analysis
The molecular formula of Lorediplon is C20H15FN4O2S . It has a molar mass of 394.42 g·mol−1 .
Chemical Reactions Analysis
Lorediplon acts on the GABA A receptor and has shown potent sedative effects in animals . It has much less potent activity on inhibition of muscular tone .
Physical And Chemical Properties Analysis
Lorediplon has a molecular weight of 394.42 . It should be stored at 0-4°C for short term (days to weeks), or -20°C for long term (months) .
Applications De Recherche Scientifique
Treatment for Insomnia
Lorediplon is being developed as a potential best-in-class non-benzodiazepine (BZD) treatment for sleep insomnia . It has shown promising results in terms of efficacy, improved sleep maintenance and quality, tolerability, and the absence of next-day residual effects associated with other treatments in this class .
Phase II Clinical Trials
A Phase IIa clinical study was conducted to test the efficacy, safety, and tolerability profile of Lorediplon . The trial was a double-blind, randomized, placebo-controlled cross-over, dose-finding study of two doses of Lorediplon in adult patients with primary insomnia .
Comparison with Other Drugs
Compared to other non-BZD receptor agonists (such as zolpidem) in preclinical and clinical studies, Lorediplon has demonstrated a potent hypnotic profile and extended systemic half-life .
Patentability
Based on its chemical structure and biological data, Lorediplon was found to fulfill all the criteria for patentability and a composition of matter patent has already been granted in some countries while being under review in others .
Commercialization
Ferrer, a privately-held Spanish pharmaceutical company, is actively seeking partners to further the worldwide clinical development and commercialization of Lorediplon . Ferrer has executed two agreements; with Ildong Pharmaceuticals Co Ltd, Korea and Ergomed Clinical Research Ltd, UK to support further clinical studies of Lorediplon in patients with insomnia .
Mécanisme D'action
Target of Action
Lorediplon is a novel non-benzodiazepine hypnotic drug that acts as a modulator of the GABAA receptor . It selectively binds to the α1 subunit of the GABAA receptor . The GABAA receptor is an ionotropic receptor and ligand-gated ion channel which plays a major role in inhibitory neurotransmission in the brain.
Mode of Action
Lorediplon, by binding to the α1 subunit of the GABAA receptor, enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA) on GABAA receptors . This results in increased chloride ion influx leading to hyperpolarization of the neuron. This hyperpolarization makes the neurons less likely to fire, thus decreasing neuronal excitability and leading to the sedative effects observed .
Biochemical Pathways
The primary biochemical pathway affected by Lorediplon is the GABAergic system. By modulating the GABAA receptor, Lorediplon enhances the inhibitory effects of GABA in the central nervous system. This results in a decrease in neuronal excitability and produces a calming effect, which can help to induce sleep .
Pharmacokinetics
After oral administration, Lorediplon is rapidly absorbed from the gastrointestinal tract, reaching maximum plasma concentrations at approximately 2 hours . The pharmacokinetic profile of Lorediplon is dose-related and linear . Lorediplon is mainly metabolized through CYP3A4, and four major metabolites have been identified across a range of species .
Result of Action
The molecular and cellular effects of Lorediplon’s action primarily involve the modulation of GABAA receptor activity, leading to decreased neuronal excitability. In animals, Lorediplon has shown potent sedative effects and much less potent activity on inhibition of muscular tone . The sleep induced by Lorediplon is less fragmented and more physiological than that induced by Zolpidem .
Orientations Futures
Lorediplon is currently under clinical evaluation and has the potential to become the best-in-class GABA A acting hypnotic and a major player in the treatment of insomnia and related disorders . A Phase IIa clinical trial is being carried out to test the efficacy, safety, and tolerability profile of Lorediplon in adult patients with insomnia disorder .
Propriétés
IUPAC Name |
N-[2-fluoro-5-[3-(thiophene-2-carbonyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenyl]-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4O2S/c1-12(26)24(2)17-10-13(5-6-15(17)21)16-7-8-22-20-14(11-23-25(16)20)19(27)18-4-3-9-28-18/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQPOCLFSADOXBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=C(C=CC(=C1)C2=CC=NC3=C(C=NN23)C(=O)C4=CC=CS4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00238684 | |
| Record name | Lorediplon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00238684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
917393-39-6 | |
| Record name | Lorediplon | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=917393-39-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lorediplon [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0917393396 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lorediplon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00238684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LOREDIPLON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VKU6Z23NSY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

